![molecular formula C25H24Cl2N4O4S B307520 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307520.png)
2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate
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Overview
Description
2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and microorganisms. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells and microorganisms.
Biochemical and Physiological Effects:
2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of using this compound is its high cost and the complexity of its synthesis.
Future Directions
There are several future directions for the study of 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate. One of the directions is the development of new drugs based on this compound. Another direction is the study of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the synthesis of new derivatives of this compound and the study of their properties and activities is another future direction for research.
Synthesis Methods
The synthesis of 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate involves a multi-step process that includes the reaction of 2-chloro-4,6-dinitrophenol with propanoyl chloride to form 2-chloro-4-propanoyl-6-nitrophenyl chloride. This intermediate is then reacted with 3-(propylsulfanyl)-1,2,4-triazine to form 2-chloro-4-propanoyl-6-[3-(propylsulfanyl)-1,2,4-triazin-5-ylamino]phenol. The final step involves the reaction of this intermediate with 2,4-dichloro-6-[7-hydroxy-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate to form 2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate.
Scientific Research Applications
2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate has been studied extensively for its potential applications in various scientific research fields. One of the primary applications of this compound is in the development of new drugs. It has been found to have antimicrobial, antitumor, and anti-inflammatory activities, making it a potential candidate for the development of new drugs.
properties
Product Name |
2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate |
---|---|
Molecular Formula |
C25H24Cl2N4O4S |
Molecular Weight |
547.5 g/mol |
IUPAC Name |
[2,4-dichloro-6-(7-propanoyl-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenyl] propanoate |
InChI |
InChI=1S/C25H24Cl2N4O4S/c1-4-11-36-25-28-23-21(29-30-25)15-9-7-8-10-18(15)31(19(32)5-2)24(35-23)16-12-14(26)13-17(27)22(16)34-20(33)6-3/h7-10,12-13,24H,4-6,11H2,1-3H3 |
InChI Key |
UTKKZAWCLXHWRG-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC(=C4OC(=O)CC)Cl)Cl)C(=O)CC)N=N1 |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC(=C4)Cl)Cl)OC(=O)CC)C(=O)CC)N=N1 |
Origin of Product |
United States |
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